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Compound of Interest

Compound Name: Ethyl 2,4-diphenylacetoacetate

Cat. No.: B1617159

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties and
synthesis of ethyl 2,4-diphenylacetoacetate (CAS No: 2901-29-3). The information is
compiled to assist researchers in the identification, characterization, and synthesis of this

compound.

Spectroscopic Data

The following tables summarize the key spectroscopic data for ethyl 2,4-
diphenylacetoacetate. While experimental *H NMR data is available, the 13C NMR and IR data
are based on estimated and hypothetical values due to the limited availability of public
experimental spectra.

Table 1: *H NMR Spectroscopic Data

The proton nuclear magnetic resonance (*H NMR) spectrum provides detailed information
about the hydrogen atoms within the molecule.
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. . Coupling
Chemical Shift L . )
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
Aromatic protons
7.10 - 7.45 m - 10H
(2 x CeH5s)
Methine proton
4.83 S - 1H
(C2-H)
Ethyl methylene
4.16 q 7.1 2H protons (-
OCH2CHs)
Methylene
3.68 s - 2H
protons (C4-Hz)
Ethyl methyl
1.29 t 7.1 3H protons (-
OCH2CHs)

Solvent: CDClIs, Frequency: 500 MHz

Table 2: Estimated **C NMR Spectroscopic Data

Carbon-13 nuclear magnetic resonance (33C NMR) spectroscopy is used to determine the

types of carbon atoms in a molecule. The following are estimated chemical shifts.
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Estimated Chemical Shift () ppm

Assignment

~200-205 Keto carbonyl carbon (C=0)
~168-172 Ester carbonyl carbon (C=0)
~125-140 Aromatic carbons

~60-65 Ethyl methylene carbon (-OCHy2)
~50-55 Methine carbon (C2)

~40-45 Methylene carbon (C4)

~13-15 Ethyl methyl carbon (-CHs)

Table 3: Hypothetical Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy identifies functional groups based on their vibrational frequencies.

Expected Absorption

Range (cm-?) Vibrational Mode Functional Group
3100-3000 C-H Stretch Aromatic C-H
2980-2850 C-H Stretch Aliphatic C-H
1750-1735 C=0 Stretch Ester C=0
1725-1705 C=0 Stretch Ketone C=0
1300-1000 C-O Stretch Ester C-O

Mass Spectrometry Data

Mass spectrometry (MS) provides information about the mass and molecular formula of a

compound.

e Molecular Formula: C1eH1803

» Molecular Weight: 282.33 g/mol
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Experimental Protocols

Synthesis of Ethyl 2,4-diphenylacetoacetate via Claisen
Condensation

A common and efficient method for the synthesis of ethyl 2,4-diphenylacetoacetate is the
solvent-free Claisen condensation of ethyl phenylacetate.[1][2][3]

Materials:

Ethyl phenylacetate

Potassium tert-butoxide

0.5 M Hydrochloric acid (HCI)

Diethyl ether

Pentane or Hexane (for recrystallization)

Procedure:

In a round-bottom flask, combine ethyl phenylacetate and potassium tert-butoxide.[4]

e Heat the mixture at 100°C for 30 minutes under reflux.[1][2][3]

o Cool the reaction mixture to room temperature.

» Slowly neutralize the mixture with 0.5 M HCI.[4]

o Extract the product with diethyl ether.

e Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

» Remove the solvent under reduced pressure using a rotary evaporator.

 Triturate the resulting residue with cold pentane to induce solidification of the crude product.

[4]
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» Purify the crude solid by recrystallization from hot hexane to obtain pure ethyl 2,4-
diphenylacetoacetate.[4]

General Protocol for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in about
0.6-0.7 mL of deuterated chloroform (CDCIs).

o Data Acquisition: Acquire *H and 3C NMR spectra on a 400 or 500 MHz spectrometer. For
13C NMR, a proton-decoupled spectrum is typically obtained.

Infrared (IR) Spectroscopy:

o Sample Preparation: The IR spectrum can be obtained using a thin film of the compound on
a salt plate (e.g., NaCl or KBr) or by preparing a KBr pellet.

o Data Acquisition: Record the spectrum using a Fourier-transform infrared (FT-IR)
spectrometer.

Mass Spectrometry (MS):

o Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.qg.,
methanol or acetonitrile).

o Data Acquisition: Analyze the sample using an electrospray ionization (ESI) or atmospheric
pressure chemical ionization (APCI) source coupled to a mass analyzer.

Visualizations

The following diagram illustrates the reaction mechanism for the Claisen condensation
synthesis of ethyl 2,4-diphenylacetoacetate.
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Caption: Claisen condensation mechanism for ethyl 2,4-diphenylacetoacetate synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 6/7 Tech Support


https://www.benchchem.com/product/b1617159?utm_src=pdf-body-img
https://www.benchchem.com/product/b1617159?utm_src=pdf-body
https://www.benchchem.com/product/b1617159?utm_src=pdf-custom-synthesis
https://butler.elsevierpure.com/en/publications/a-solvent-free-claisen-condensation-reaction-for-the-organic-labo/
https://colab.ws/articles/10.1021%2Fed080p1446
https://colab.ws/articles/10.1021%2Fed080p1446
https://pubs.acs.org/doi/10.1021/ed080p1446
https://www.chegg.com/homework-help/questions-and-answers/draw-reaction-claisen-condensation-experiment-ethyl-phenylacetate-tert-butoxide-form-ethyl-q123476911
https://www.benchchem.com/product/b1617159#ethyl-2-4-diphenylacetoacetate-spectroscopic-data
https://www.benchchem.com/product/b1617159#ethyl-2-4-diphenylacetoacetate-spectroscopic-data
https://www.benchchem.com/product/b1617159#ethyl-2-4-diphenylacetoacetate-spectroscopic-data
https://www.benchchem.com/product/b1617159#ethyl-2-4-diphenylacetoacetate-spectroscopic-data
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1617159?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress Hast
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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